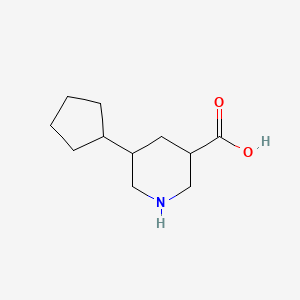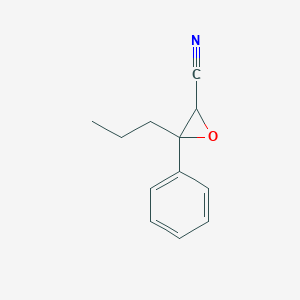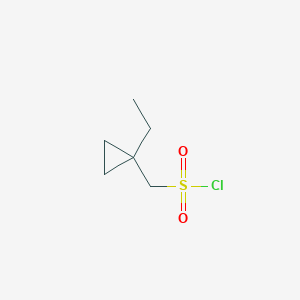
(1-Ethylcyclopropyl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Ethylcyclopropyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C6H11ClO2S. It is a derivative of methanesulfonyl chloride, featuring an ethylcyclopropyl group attached to the methanesulfonyl moiety. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylcyclopropyl)methanesulfonyl chloride typically involves the reaction of (1-ethylcyclopropyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(1-Ethylcyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters and amides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfide or thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to promote elimination.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonamides: Formed from the reaction with amines.
Alkenes: Formed through elimination reactions.
Sulfides and Thiols: Formed through reduction reactions.
科学研究应用
Chemistry
(1-Ethylcyclopropyl)methanesulfonyl chloride is used as a reagent in organic synthesis to introduce the methanesulfonyl group into various substrates. It is also used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to modify biomolecules, such as peptides and proteins, to study their structure and function. It is also employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine
The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity and ability to form stable sulfonate esters make it valuable in drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins with specific properties.
作用机制
The mechanism of action of (1-Ethylcyclopropyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in organic synthesis to introduce the methanesulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: The parent compound, which lacks the ethylcyclopropyl group.
Tosyl Chloride: Another sulfonyl chloride compound with a toluene group instead of the ethylcyclopropyl group.
Trifluoromethanesulfonyl Chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.
Uniqueness
(1-Ethylcyclopropyl)methanesulfonyl chloride is unique due to the presence of the ethylcyclopropyl group, which imparts specific steric and electronic properties. This makes it a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its reactivity and stability also make it a versatile compound for various applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C6H11ClO2S |
|---|---|
分子量 |
182.67 g/mol |
IUPAC 名称 |
(1-ethylcyclopropyl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-2-6(3-4-6)5-10(7,8)9/h2-5H2,1H3 |
InChI 键 |
RKRHINOQOWRYCV-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde](/img/structure/B13160006.png)
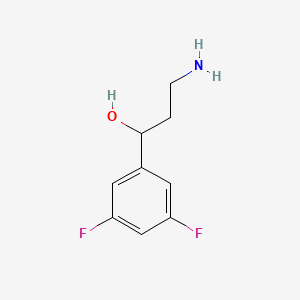
![1-Azabicyclo[3.2.1]octan-5-amine](/img/structure/B13160022.png)
![2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160028.png)
![(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol](/img/structure/B13160037.png)
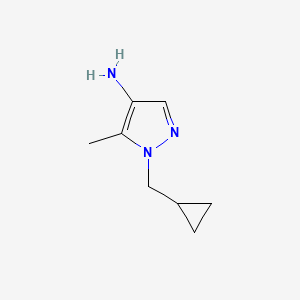
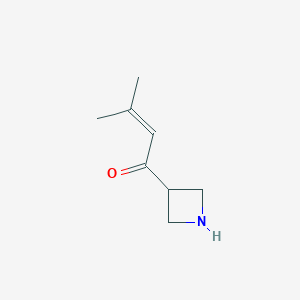
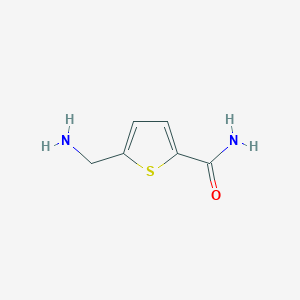
![1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13160059.png)


